n-(3-(Piperidin-1-yl)propyl)cyclopropanamine
Description
N-(3-(Piperidin-1-yl)propyl)cyclopropanamine is a tertiary amine compound featuring a cyclopropanamine moiety linked via a three-carbon propyl chain to a piperidine ring.
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
N-(3-piperidin-1-ylpropyl)cyclopropanamine |
InChI |
InChI=1S/C11H22N2/c1-2-8-13(9-3-1)10-4-7-12-11-5-6-11/h11-12H,1-10H2 |
InChI Key |
WAFKTLOEBXCNQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCNC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-(Piperidin-1-yl)propyl)cyclopropanamine typically involves the reaction of cyclopropanamine with 3-(piperidin-1-yl)propyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-(3-(Piperidin-1-yl)propyl)cyclopropanamine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: n-(3-(Piperidin-1-yl)propyl)cyclopropanamine is used as a building block in organic synthesis to create more complex molecules.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its piperidine moiety is known to interact with various biological targets, making it a candidate for drug discovery .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Piperidine derivatives are known for their analgesic, antipsychotic, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other materials .
Mechanism of Action
The mechanism of action of n-(3-(Piperidin-1-yl)propyl)cyclopropanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety can bind to receptor sites, modulating their activity and leading to various biological effects. The cyclopropane ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Notes:
- Substituent Chain Length: Longer chains (e.g., propyl vs.
- Aromatic vs.
Pharmacological Activity and Structure-Activity Relationships (SAR)
- Sigma-1 Receptor Affinity: Hexacyclododecylamines () demonstrate that piperidinylmethylphenoxypropyl chains enhance sigma-1 binding. The target compound’s piperidinylpropyl group may similarly modulate receptor interactions but lacks the hexacyclic scaffold, likely reducing potency .
- Neuroactive Potential: AND-1184 () and biphenyl derivatives () highlight the role of piperidine in CNS-targeted agents. The absence of electron-withdrawing groups (e.g., fluorine in AND-1184) in the target compound may alter metabolic stability and target selectivity .
- Amyloidogenic Pathway Modulation: Compounds in with dual piperidinylpropyl chains (e.g., 31, 32) promote non-amyloidogenic processing, suggesting that the target compound’s cyclopropane ring could introduce conformational constraints beneficial for similar activity .
Stability and Reactivity
- Cyclopropane Ring Stability : The strained cyclopropane ring may undergo ring-opening reactions under acidic or oxidative conditions, contrasting with more stable aromatic systems in .
- Piperidine Basicity : The pKa of piperidine (~11.3) ensures protonation at physiological pH, enhancing solubility in acidic environments (e.g., gastric fluid) compared to pyridine derivatives (pKa ~5.2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
